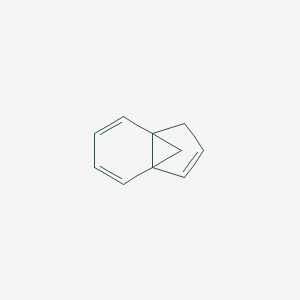
Butanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanimine, also known as 1-Butanamine, is an organic compound with the formula C₄H₁₁N. It is a primary amine, meaning it contains an amino group (-NH₂) attached to a butane chain. This compound is a colorless liquid with a characteristic fishy odor, typical of amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:
CH3(CH2)3OH+NH3→CH3(CH2)3NH2+H2O
This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .
Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Butanimine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with halides.
Major Products:
Alkylation: Produces secondary and tertiary butylamines.
Acylation: Produces butylamides.
Condensation: Produces butyl imines.
Applications De Recherche Scientifique
Butanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of polymers and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber additives, gasoline stabilizers, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Propylamine: A shorter chain amine with similar chemical properties.
Isobutylamine: An isomer of butanimine with a branched structure.
Sec-Butylamine: Another isomer with a different branching pattern.
Uniqueness: this compound’s linear structure and primary amine group make it particularly reactive in nucleophilic substitution and condensation reactions. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
4753-70-2 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
butan-1-imine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
Clé InChI |
UOFFEDRAIFYOBS-UHFFFAOYSA-N |
SMILES canonique |
CCCC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


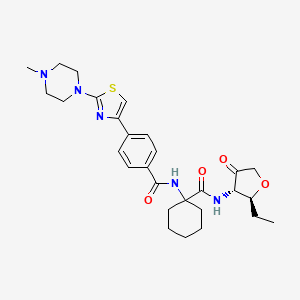

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
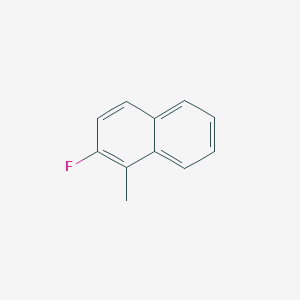
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
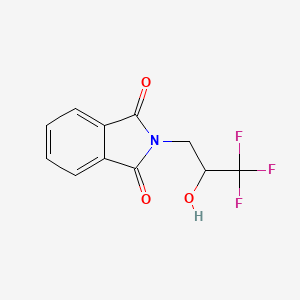
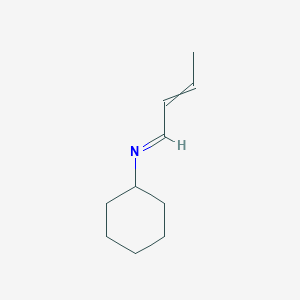
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
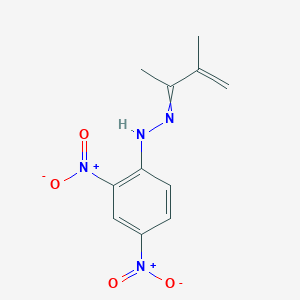
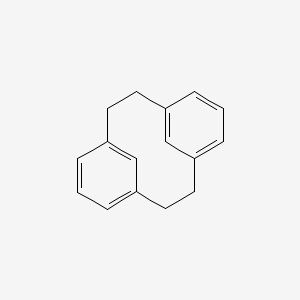
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
